6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
Description
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic compound belonging to the isoquinolinone class, characterized by a bromine atom at position 6 and a methyl group at position 2 (Figure 1). This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug development.
Properties
IUPAC Name |
6-bromo-2-methyl-1,4-dihydroisoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-7-2-3-9(11)4-8(7)5-10(12)13/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXAPDSATYQJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Parent Scaffold
The parent compound, 2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, is synthesized via a modified Bischler-Napieralski reaction. A phenethylamide derivative (e.g., N-(3-methoxyphenyl)-N-methylpropionamide) undergoes cyclization using phosphorus oxychloride (POCl₃) at 80–100°C, yielding the tetrahydroisoquinolinone framework.
Regioselective Bromination
Bromination is achieved using bromine (Br₂) in dichloromethane (DCM) with iron(III) chloride (FeCl₃) as a catalyst. The reaction proceeds at 0–5°C to minimize di-substitution, targeting the para position relative to the ketone (C-6).
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | POCl₃, 90°C, 4h | 78% | Cyclization of phenethylamide |
| 2 | Br₂ (1.1 eq), FeCl₃ (0.1 eq), DCM, 0°C, 2h | 65% | Regioselective C-6 bromination |
Advantages : High regioselectivity; minimal side products.
Limitations : Requires strict temperature control; bromine handling risks.
Cyclization of N-(4-Bromophenyl)methylpropionamide
Amide Formation
3-(4-Bromophenyl)propionic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine to yield N-(4-bromophenyl)-N-methylpropionamide.
Ring Closure and Oxidation
The amide undergoes cyclization with polyphosphoric acid (PPA) at 120°C, forming 2-methyl-6-bromo-1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM introduces the ketone at C-3.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | SOCl₂, reflux, 2h | 92% | Acid chloride formation |
| 2 | Methylamine, THF, rt, 6h | 85% | Amide synthesis |
| 3 | PPA, 120°C, 3h | 70% | Cyclization |
| 4 | PCC, DCM, rt, 12h | 58% | Ketone oxidation |
Advantages : Modular approach; scalable.
Limitations : Multiple purification steps; PCC toxicity.
Lithiation and Carbonyl Insertion
Deprotonation of 6-Bromo-2-Methyl-1,2,3,4-Tetrahydroisoquinoline
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, generating a lithiated intermediate at C-3.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | n-BuLi (2.5M), THF, −78°C, 1h | – | Lithiation |
| 2 | CO₂, THF, −78°C → rt, 2h | 45% | Carbonyl insertion |
Advantages : Direct ketone functionalization.
Limitations : Low yield; sensitive to moisture.
Reductive Amination with Brominated Keto-Ester
Keto-Ester Synthesis
Ethyl 3-(4-bromophenyl)-3-oxopropanoate is prepared via Claisen condensation of ethyl acetate with 4-bromoacetophenone using sodium ethoxide (NaOEt).
Reductive Cyclization
The keto-ester reacts with methylamine under hydrogenation (H₂, Pd/C) to form the tetrahydroisoquinoline ring. Acidic workup (H₂SO₄) hydrolyzes the ester to the ketone.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | NaOEt, EtOH, reflux, 6h | 68% | Claisen condensation |
| 2 | Methylamine, H₂ (1 atm), Pd/C, rt, 12h | 60% | Reductive amination |
| 3 | H₂SO₄ (10%), rt, 4h | 75% | Ester hydrolysis |
Advantages : One-pot potential; high atom economy.
Limitations : Requires high-pressure hydrogenation.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| 1 | 2 | 51 (0.78 × 0.65) | Regioselective | Bromine hazards |
| 2 | 4 | 28 (0.92 × 0.85 × 0.70 × 0.58) | Scalable | Toxic reagents |
| 3 | 2 | 45 | Direct synthesis | Low yield |
| 4 | 3 | 31 (0.68 × 0.60 × 0.75) | Atom economy | High-pressure equipment |
Key Findings :
-
Method 1 offers the highest regioselectivity but poses safety risks.
-
Method 4 is preferable for industrial scaling despite moderate yields.
-
Method 3’s low yield limits its utility outside exploratory syntheses.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
Key Observations:
Substituent Position and Bioactivity: Bromine at C6 (target compound) vs. Hydroxyl or methoxy groups (e.g., 15e) increase polarity and hydrogen-bonding capacity, contrasting with the bromine-mediated hydrophobicity in the target compound .
Synthetic Accessibility :
- Brominated derivatives often require specialized reagents (e.g., 4-bromophenyl precursors) and controlled conditions to avoid debromination .
- Methyl groups at C2 (target compound) or C3 (6-bromo-3-methyl analog) are introduced via alkylation or reductive amination .
Physical Properties :
- Melting points vary significantly with substituents: Brominated derivatives (e.g., target compound) generally exhibit lower melting points than hydroxylated analogs (e.g., 15e, mp 255–258°C) due to reduced hydrogen bonding .
- Spectral data (e.g., IR, NMR) for 2-methyl-4-phenyl derivatives (15a) show characteristic lactam carbonyl stretches (~1625 cm⁻¹) and aromatic proton resonances (δ 7.1–7.4 ppm) .
Biological Activity
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including enzyme inhibition, receptor interactions, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C₁₀H₁₂BrN
- Molecular Weight : 226.11 g/mol
- CAS Number : 42835-98-3
Enzyme Inhibition
Research indicates that tetrahydroisoquinolines exhibit significant enzyme inhibitory activities. Specifically, compounds in this class have been shown to inhibit:
- Cathepsin B : A cysteine protease implicated in cancer metastasis.
- Calpain : A calcium-dependent cysteine protease involved in various cellular processes.
- NADPH Quinone Oxidoreductase : An enzyme relevant for drug metabolism and detoxification pathways.
The inhibition of these enzymes suggests potential applications in cancer therapy and neuroprotection.
Receptor Interactions
This compound has been identified as a ligand for several important receptors:
- Estrogen Receptors : Modulating estrogen signaling pathways can influence cancer progression and reproductive health.
- G-Protein Coupled Receptors (GPCRs) : These receptors play critical roles in various physiological processes and are common targets in drug development.
- Serotonin Transporters : Involvement in mood regulation makes this interaction particularly relevant for antidepressant therapies.
Study 1: Anticancer Activity
A study investigated the anticancer properties of tetrahydroisoquinoline derivatives, including 6-bromo variants. The results demonstrated that these compounds inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins. This suggests a promising avenue for developing new anticancer agents.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 10.5 | Cancer Cell Lines |
Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective effects of tetrahydroisoquinolines against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents.
| Treatment | ROS Levels (nM) | Cell Viability (%) |
|---|---|---|
| Control | 250 | 40 |
| Compound | 75 | 85 |
The biological activity of 6-bromo derivatives is often attributed to their ability to interact with various molecular targets:
- Enzyme Binding : The bromine atom enhances lipophilicity, allowing better penetration into cellular membranes and more effective binding to target enzymes.
- Receptor Modulation : Structural features facilitate interactions with receptor sites, influencing downstream signaling pathways.
Q & A
Q. Advanced
- Directing groups : Use methyl or acyl substituents at C2 to direct bromination to C6 via steric and electronic effects .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic aromatic substitution by stabilizing intermediates .
- Catalysts : Lewis acids like FeCl3 can accelerate bromine activation but may increase side reactions.
Comparative studies show NBS in DMF at 50°C achieves >90% regioselectivity for C6 bromination .
How do structural modifications at C2 and C6 impact the compound’s bioactivity?
Advanced
Structure-Activity Relationship (SAR) studies reveal:
-
C2 Methyl group : Enhances metabolic stability by reducing oxidative degradation .
-
C6 Bromine : Increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration for CNS targets .
-
Analog comparisons :
Substituent Bioactivity (IC50) Notes 6-Br 0.8 µM (AChE) Optimal balance of reactivity and stability 6-Cl 1.5 µM (AChE) Lower potency due to weaker electron-withdrawing effects 6-I 0.7 µM (AChE) Higher reactivity but poor stability
What methodologies are recommended for analyzing reaction intermediates and byproducts?
Q. Advanced
- LC-MS/MS : Monitors real-time reaction progress and identifies transient intermediates (e.g., bromonium ion adducts) .
- Isolation via Prep-HPLC : Purifies low-abundance byproducts (e.g., di-brominated isomers) for structural elucidation .
- Computational modeling : DFT calculations predict bromination transition states and guide pathway optimization .
How does the compound’s reactivity compare to its non-brominated analogs in nucleophilic substitution reactions?
Advanced
The bromine atom at C6 significantly enhances electrophilicity, enabling:
- SNAr reactions : Amines (e.g., piperidine) substitute Br at C6 under mild conditions (K2CO3, DMF, 60°C) .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh3)4) and microwave irradiation (120°C, 30 min) .
In contrast, non-brominated analogs require harsher conditions (e.g., NaH, 100°C) for similar transformations .
What are the best practices for ensuring reproducibility in biological assays involving this compound?
Q. Advanced
- Standardize purity : Use HPLC (≥95% purity) and NMR (integration of proton peaks) to confirm batch consistency .
- Control solvent residues : Lyophilize samples to remove trace DMSO, which can interfere with cell-based assays .
- Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
